3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinosulfonyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholinosulfonyl)ethylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-(2-(morpholinosulfonyl)ethyl)benzamide .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide: Unique due to its specific functional groups and potential therapeutic applications.
N-methoxy-N-methylbenzamide: Known for its use in organic synthesis as a Weinreb amide.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Studied for its anti-inflammatory properties
Properties
IUPAC Name |
3-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-13-4-2-3-12(11-13)14(17)15-5-10-22(18,19)16-6-8-21-9-7-16/h2-4,11H,5-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNUKIWIYTUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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